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molecular formula C9H7ClO3 B1272284 4-Acetoxybenzoyl chloride CAS No. 27914-73-4

4-Acetoxybenzoyl chloride

Cat. No. B1272284
M. Wt: 198.6 g/mol
InChI Key: CGEOYYBCLBIBLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06756388B1

Procedure details

A solution of 4-acetoxybenzoic acid (200 mg, 1.11 mmol), thionyl chloride(1.6 mL), 1 drop of DMF, and 7.5 mL of chlorobenzene was heated to 80° C. for 1.5 hrs. The reaction was then cooled to room temperature and the solvent and excess thionyl chloride were removed in vacuo. Theoretical yield of the title compound was assumed and the residue was used as is.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9](O)=[O:10])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].S(Cl)([Cl:16])=O>CN(C=O)C.ClC1C=CC=CC=1>[Cl:16][C:9]([C:8]1[CH:12]=[CH:13][C:5]([O:4][C:1](=[O:3])[CH3:2])=[CH:6][CH:7]=1)=[O:10]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C(=O)O)C=C1
Name
Quantity
1.6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Name
Quantity
7.5 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent and excess thionyl chloride were removed in vacuo

Outcomes

Product
Name
Type
Smiles
ClC(=O)C1=CC=C(C=C1)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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